2-Phenyl-2H-indazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a phenyl group attached to the second position of the indazole ring, with a hydroxyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the reaction of 2-bromobenzaldehydes with primary amines and sodium azide in a one-pot, three-component reaction .
Industrial Production Methods
Industrial production of this compound often utilizes optimized synthetic routes to ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability. For instance, a copper-catalyzed synthesis using 2-bromobenzaldehydes and primary amines can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-2H-indazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer, antihypertensive, and antidepressant properties.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-indazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Similar structure but lacks the hydroxyl group at the fifth position.
2-Phenylbenzimidazole: Contains a benzimidazole ring instead of an indazole ring.
2-Phenyl-1H-indazole: Similar structure but with a hydrogen atom instead of a hydroxyl group at the fifth position.
Uniqueness
2-Phenyl-2H-indazol-5-ol is unique due to the presence of the hydroxyl group at the fifth position, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional hydrogen bonding and reactivity, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
848142-51-8 |
---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenylindazol-5-ol |
InChI |
InChI=1S/C13H10N2O/c16-12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9,16H |
InChI Key |
OPWSJKBKMBTGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.